molecular formula C13H22N4O3 B14870944 Tert-butyl 3-(3-(aminomethyl)-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate

Tert-butyl 3-(3-(aminomethyl)-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate

Cat. No.: B14870944
M. Wt: 282.34 g/mol
InChI Key: OKLXYXWFYVZYGW-UHFFFAOYSA-N
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Description

    Reagents: Aminomethyl oxadiazole, coupling agents (e.g., EDC, HOBt)

    Conditions: The reaction is performed in a solvent such as dichloromethane at room temperature.

    Product: Tert-butyl 3-(3-(aminomethyl)-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to achieve the desired purity levels.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(3-(aminomethyl)-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the piperidine ring, followed by the introduction of the oxadiazole ring and the tert-butyl ester group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

  • Step 1: Preparation of Piperidine Ring

      Reagents: Piperidine, tert-butyl chloroformate

      Conditions: The reaction is carried out in an inert atmosphere, typically under nitrogen, at a temperature range of 0-5°C.

      Product: Tert-butyl piperidine-1-carboxylate

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(3-(aminomethyl)-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the aminomethyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Lithium aluminum hydride in dry ether at 0°C.

    Substitution: Sodium hydride in dimethylformamide at room temperature.

Major Products

    Oxidation: Oxidized derivatives of the oxadiazole ring.

    Reduction: Reduced forms of the piperidine ring.

    Substitution: Substituted derivatives at the aminomethyl group.

Scientific Research Applications

Tert-butyl 3-(3-(aminomethyl)-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 3-(3-(aminomethyl)-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The oxadiazole ring is known to participate in hydrogen bonding and π-π interactions, which can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-(aminomethyl)piperidine-1-carboxylate
  • Tert-butyl 3-oxopiperidine-1-carboxylate
  • Tert-butyl 3-(carbamoylamino)piperidine-1-carboxylate

Uniqueness

Tert-butyl 3-(3-(aminomethyl)-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C13H22N4O3

Molecular Weight

282.34 g/mol

IUPAC Name

tert-butyl 3-[3-(aminomethyl)-1,2,4-oxadiazol-5-yl]piperidine-1-carboxylate

InChI

InChI=1S/C13H22N4O3/c1-13(2,3)19-12(18)17-6-4-5-9(8-17)11-15-10(7-14)16-20-11/h9H,4-8,14H2,1-3H3

InChI Key

OKLXYXWFYVZYGW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C2=NC(=NO2)CN

Origin of Product

United States

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